molecular formula C10H14Cl2N4 B1377124 5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride CAS No. 1427381-10-9

5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride

Cat. No. B1377124
CAS RN: 1427381-10-9
M. Wt: 261.15 g/mol
InChI Key: NDBAWWUHIXJMHQ-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride is a chemical compound with the CAS Number: 1427381-10-9 . It has a molecular weight of 261.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N4.2ClH/c11-7-9-1-2-10(8-13-9)14-5-3-12-4-6-14;;/h1-2,8,12H,3-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.15 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis

    A study focused on synthesizing a new class of serotonin 5-HT3 receptor antagonists by microwave irradiation, involving compounds similar to "5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride." The synthesis process showed favorable results for potential therapeutic applications (Mahesh, Perumal, & Pandi, 2004).

  • Reactions with Polychlorinated Pyrimidines

    Another study detailed the reaction of polychlorinated pyrimidines with DABCO, yielding new compounds characterized for their structural properties. This research adds to the understanding of chemical reactions involving piperazine derivatives (Kalogirou & Koutentis, 2019).

Biological Activity and Applications

  • Antimicrobial Activity

    A study synthesized and evaluated the antimicrobial activity of pyrimidine carbonitrile derivatives, including compounds with piperazine substitutions. The findings highlighted their potential to induce bacterial cell membrane rupture and disintegration, suggesting applications in developing new antimicrobial agents (Bhat & Begum, 2021).

  • Antagonistic Properties on Receptors

    Research on piperazin-1-yl substituted unfused heterobiaryls as ligands of the 5-HT7 receptors aimed to elucidate structural features affecting binding affinity. This study contributes to the understanding of how modifications to the piperazine moiety influence the biological activity of these compounds, potentially guiding the design of new therapeutics (Strekowski et al., 2016).

Molecular Docking and Synthesis

  • Docking Studies and Synthesis: A study focused on the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, including docking studies. The research provides insights into the compound's interactions at the molecular level, potentially informing the development of drugs with specific target affinities (Balaraju, Kalyani, & Laxminarayana, 2019).

properties

IUPAC Name

5-piperazin-1-ylpyridine-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-7-9-1-2-10(8-13-9)14-5-3-12-4-6-14;;/h1-2,8,12H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBAWWUHIXJMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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